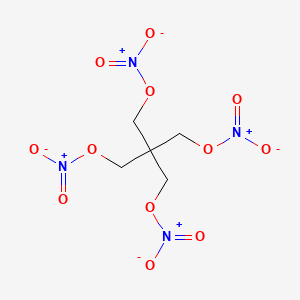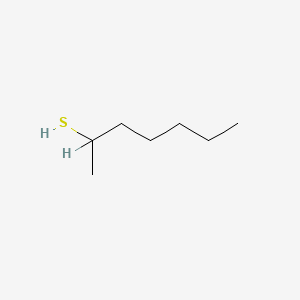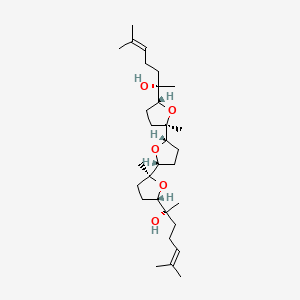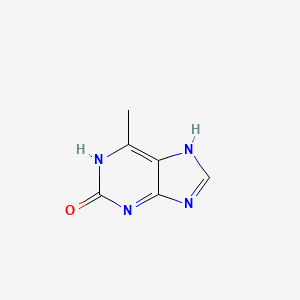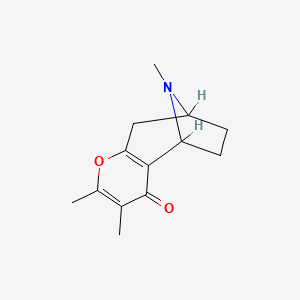
Darlingine
Descripción general
Descripción
Organic synthesis, including the formation of complex molecules from simpler precursors, plays a critical role in the development of various chemicals and materials. Techniques such as dynamic covalent chemistry (DCC) and template-directed synthesis are central to constructing molecules with intricate structures and functions (Belowich & Stoddart, 2012); (Meyer, Joiner, & Stoddart, 2007).
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, including the formation and reaction of imines. Imines, derived from aldehydes and amines, serve as versatile intermediates in organic synthesis, enabling the construction of various nitrogen-containing compounds through reactions like catalytic asymmetric umpolung (Wu, Hu, Li, & Deng, 2015).
Molecular Structure Analysis
The molecular structure of organic compounds, including those derived from imine chemistry, can be complex, with features such as chirality and multiple functional groups. Advanced techniques like X-ray crystallography and NMR spectroscopy are critical for elucidating these structures (Weinreb, 2003).
Chemical Reactions and Properties
Imines undergo a variety of chemical reactions, serving as precursors to amines, amides, and other nitrogen-containing compounds. Their reactivity can be influenced by factors such as the presence of catalysts, temperature, and the nature of the substituents (Chen, Wang, & Gao, 2015).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, boiling points, and solubility, are crucial for their practical application and handling. These properties are determined by molecular structure and intermolecular forces (Geng et al., 2008).
Aplicaciones Científicas De Investigación
Isolation and Structure Elucidation : Darlingine has been isolated from various plants, such as Darlingia darlingiana and Triunia montana. Researchers have focused on elucidating its structure and stereochemistry, which is essential for understanding its potential applications (Katavic et al., 1999), (Yang et al., 2017).
Chemical Screening and Novel Alkaloid Discovery : Research has been conducted on various plants to identify the presence of alkaloids, including darlingine. This leads to the discovery of new tropane alkaloids and contributes to the understanding of plant chemistry (Butler et al., 2000).
Synthesis Techniques : Studies have also been conducted on the synthesis of darlingine and related compounds. These synthesis techniques are crucial for the potential pharmaceutical application of these alkaloids (Majewski & Lazny, 1994).
Genetic and Ecological Studies : While not directly related to darlingine, there are studies on Anopheles darlingi, a species of mosquito, that focuses on its genetics and ecology. This research is important for understanding malaria transmission and vector control (Achee et al., 2006), (Marinotti et al., 2013).
Bioinsecticides and Malaria Control : Research on Anopheles darlingi also includes studies on bioinsecticides and their effectiveness in controlling mosquito populations, which is crucial for malaria control (Nascimento et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
4,5,12-trimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-7-8(2)16-11-6-9-4-5-10(14(9)3)12(11)13(7)15/h9-10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTZDCUVPGAROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C3CCC(C2)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10318608 | |
| Record name | DARLINGINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Darlingine | |
CAS RN |
58471-10-6 | |
| Record name | DARLINGINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10318608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide](/img/structure/B1201354.png)

